amine hydrochloride](/img/structure/B13462179.png)
[(3-Fluoro-2-methylphenyl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-2-methylphenyl)methylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a methylamine group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-methylphenyl)methylamine hydrochloride typically involves the reaction of 3-fluoro-2-methylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of (3-Fluoro-2-methylphenyl)methylamine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous flow reactors and automated systems to control the reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2-methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted benzylamines or other derivatives.
Scientific Research Applications
(3-Fluoro-2-methylphenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-methylphenyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting biochemical pathways. The presence of the fluorine atom enhances its binding affinity to certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- [(3-Fluoro-2-methylphenyl)methyl]amine
- (3-Fluoro-2-methylphenyl)methylamine
- (3-Fluoro-2-methylphenyl)methylamine
Uniqueness
(3-Fluoro-2-methylphenyl)methylamine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the methyl group influences its reactivity and solubility. These features make it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C9H13ClFN |
|---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-7-8(6-11-2)4-3-5-9(7)10;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
BDQAVYIBIKUDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)CNC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-(iodomethyl)-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13462097.png)
![exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13462098.png)
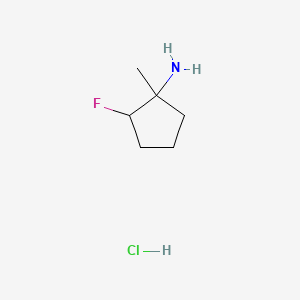
![1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13462113.png)
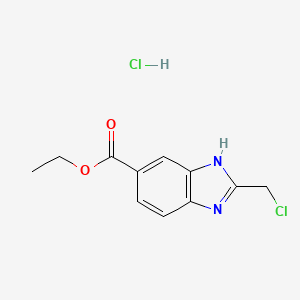
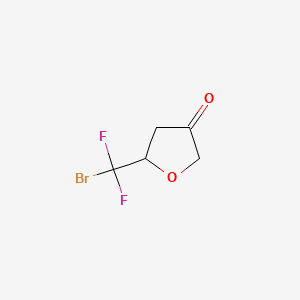
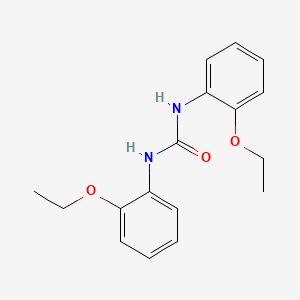
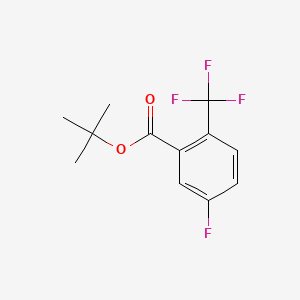
![[(2S)-piperidin-2-yl]methanethiol hydrochloride](/img/structure/B13462160.png)


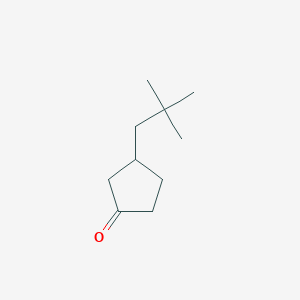
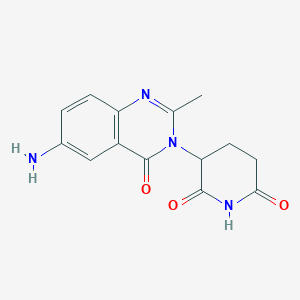
amine hydrochloride](/img/structure/B13462191.png)
